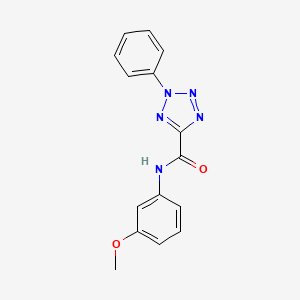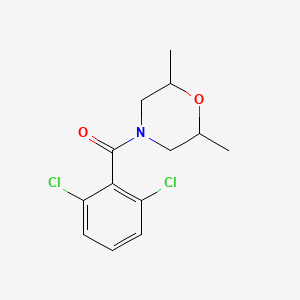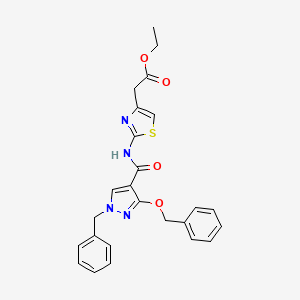
ethyl 2-(2-(1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamido)thiazol-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-(1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C25H24N4O4S and its molecular weight is 476.55. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(2-(1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamido)thiazol-4-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(2-(1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamido)thiazol-4-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
This compound has shown promise in the fight against cancer. Researchers have designed and synthesized a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties based on literature reports of indole activity against various cancer cell lines. These compounds were synthesized via a Pd-catalyzed C-N cross-coupling method. The evaluation included testing against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . Notably, two specific compounds—3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 —demonstrated significant anticancer activity, with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cells. Further mechanistic studies revealed that compound 20 induced cell cycle arrest at the S phase and apoptosis in CCRF-CEM cancer cells.
Tubulin Modulation
The indole nucleus, a privileged structural motif, plays a crucial role in the design of anticancer agents. Microtubules, composed of tubulin proteins, are a leading target for such agents. Microtubule-targeting compounds cause mitotic blockade and cell apoptosis by modulating microtubule assembly. While many known indole-based antitubulin agents incorporate di- or trimethoxyphenyl groups at the 3-position of the indole moiety, this compound explores the incorporation of heteroaryl groups at that position. Understanding the structure–activity relationships of indole anticancer molecules is essential for further optimization .
Functional Groups Exploration
Researchers have also examined the effects of various functional groups at specific positions in the compound. For instance, they investigated carboxyl, ethoxycarbonyl, carbamoyl, and tetrazolyl groups. Such studies contribute to a better understanding of substituent tolerance and guide future modifications .
Crystal Structure
The crystal structure of ethyl 2-(2-aminothiazol-4-yl)acetate provides valuable insights into its molecular arrangement and bonding patterns. This information aids in understanding its properties and potential interactions .
Propiedades
IUPAC Name |
ethyl 2-[2-[(1-benzyl-3-phenylmethoxypyrazole-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4S/c1-2-32-22(30)13-20-17-34-25(26-20)27-23(31)21-15-29(14-18-9-5-3-6-10-18)28-24(21)33-16-19-11-7-4-8-12-19/h3-12,15,17H,2,13-14,16H2,1H3,(H,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQNOWSDMPFPRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-(1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamido)thiazol-4-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2-[(2-chloropyridine-3-carbonyl)amino]-4-(diethylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2639407.png)
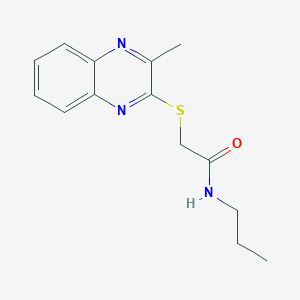

![6-methoxy-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide](/img/structure/B2639415.png)
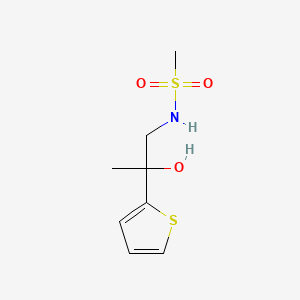
![3-[7-[(2-Chlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid](/img/structure/B2639417.png)
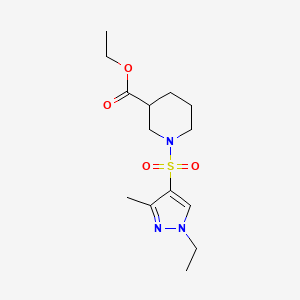
![Ethyl 5-amino-3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-4-isoxazolecarboxylate](/img/structure/B2639420.png)
![N-(4-fluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2639422.png)
![6-(Methylsulfonylmethyl)-1-oxaspiro[2.5]octane](/img/structure/B2639424.png)
![4-(tert-butyl)phenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl ether](/img/structure/B2639425.png)

